Methyl N-Boc-2-amino-6-bromohexanoate
Description
Methyl N-Boc-2-amino-6-bromohexanoate (CAS: 2143498-46-6) is a synthetic brominated amino acid ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a bromine atom at the terminal (6-position) of a hexanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group enhances stability during synthetic procedures, while the bromine atom enables further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
methyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUYOGFESPTJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-Boc-2-amino-6-bromohexanoate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-2-amino-6-bromohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent at elevated temperatures.
Reduction: Sodium borohydride is commonly used as a reducing agent in an alcohol solvent.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Scientific Research Applications
Key Steps in Synthesis:
- Protection of Amino Group : The amino group is protected using Boc₂O.
- Bromination : The hexanoic acid derivative undergoes bromination to introduce the bromine atom at the 6-position.
- Esterification : The final product is obtained through esterification with methanol.
Scientific Research Applications
Methyl N-Boc-2-amino-6-bromohexanoate finds applications across various fields:
Peptide Synthesis
The compound's Boc protecting group allows for selective reactions during peptide bond formation, making it essential in synthesizing complex peptides and proteins. This protection is crucial for preventing unwanted side reactions at the amino group during coupling reactions.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceutical compounds. Its structural features enable modifications that can lead to biologically active molecules.
Biological Studies
This compound is utilized in biological research to study enzyme-substrate interactions and protein modifications. Its ability to selectively protect functional groups makes it valuable for probing biological mechanisms.
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was employed to create a series of peptides with varying biological activities. The Boc group facilitated multiple coupling reactions without compromising the integrity of the amino group, leading to high yields of desired products.
Case Study 2: Medicinal Chemistry Applications
Research demonstrated that derivatives of this compound exhibited potent activity against specific cancer cell lines. By modifying the bromine substituent and exploring various nucleophiles, researchers synthesized compounds that showed enhanced selectivity and efficacy.
Mechanism of Action
The mechanism of action of Methyl N-Boc-2-amino-6-bromohexanoate primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural Analogs from Combi-Blocks ()
Key analogs include:
| Compound ID | Structure | CAS Number | Chain Length | Bromine Position | Functional Groups |
|---|---|---|---|---|---|
| QD-5630 (Target) | Methyl N-Boc-2-amino-6-bromohexanoate | 2143498-46-6 | C6 | 6 | Boc-amino, methyl ester |
| QE-8923 | Methyl (S)-2-(Boc-amino)-4-bromobutyrate | 76969-87-4 | C4 | 4 | Boc-amino, methyl ester |
| YC-0580 | Methyl-2-(S)-N-Boc-amino-2-biphenyl propionate | 137255-86-8 | C3 (aromatic) | N/A | Boc-amino, biphenyl, methyl ester |
| ST-8554 | Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate | 1257851-13-0 | C3 (indole) | 5 (indole) | Boc-amino, indole, methyl ester |
Key Findings :
- Chain Length and Bromine Position: QE-8923 (C4 chain, bromine at 4-position) is shorter than QD-5630 (C6 chain, bromine at 6-position). The longer chain in QD-5630 enhances solubility in non-polar solvents and alters reactivity in alkylation reactions.
- Aromatic vs. Aliphatic : YC-0580 and ST-8554 incorporate aromatic/heteroaromatic groups, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas QD-5630’s aliphatic bromine favors nucleophilic substitutions (e.g., SN2) .
- Applications : QD-5630 is preferred in linear peptide elongation, while ST-8554 is used in indole-based drug scaffolds.
Simplified Bromoesters ()
Methyl 6-bromohexanoate (CAS: 5454-83-1), a simpler analog lacking the Boc-amino group, shares a 98% similarity with QD-5630 in ester and bromine functionality. However, the absence of the Boc group reduces its utility in multi-step syntheses requiring amino protection. Lower-similarity analogs (e.g., CAS 4897-84-1, similarity 0.96) feature bromine at non-terminal positions, reducing their reactivity in substitution reactions .
Aromatic Bromoaminoesters ()
Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8) shares a bromine and ester group but differs significantly in structure (aromatic ring vs. aliphatic chain). The free amino group in this compound limits its stability under acidic conditions, whereas QD-5630’s Boc-protected amino group allows compatibility with diverse reaction conditions .
Natural Methyl Esters ()
Natural methyl esters like sandaracopimaric acid methyl ester () and trans-13-octadecenoic acid methyl ester () are derived from plant resins or fatty acids. These lack synthetic functional handles (e.g., bromine, Boc groups) and are primarily used in analytical chemistry or biofuels, contrasting with QD-5630’s role in targeted synthesis .
Biological Activity
Methyl N-Boc-2-amino-6-bromohexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Formula: CHBrNO
Molecular Weight: 324.21 g/mol
Synonyms: Methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate, (R)-Methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate, (S)-Methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate .
Synthesis
The synthesis of this compound typically involves the reaction of bromohexanoic acid with a suitable amine under controlled conditions to yield the desired product. The use of the Boc (tert-butoxycarbonyl) protecting group is essential for stabilizing the amine during subsequent reactions.
1. Histone Deacetylase (HDAC) Inhibition
Recent studies have indicated that derivatives of this compound may exhibit HDAC inhibitory activity. HDACs are crucial in regulating gene expression through the deacetylation of histones, impacting cell proliferation and apoptosis. In vitro assays have shown that certain structural modifications can enhance the potency of these compounds as HDAC inhibitors, with IC values reported in the range of 1.2 µM to 16.6 µM for related compounds .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .
Case Study 1: HDAC Inhibition
A study focusing on the synthesis of a series of hydroxamic acids derived from this compound revealed that specific modifications could significantly enhance their inhibitory effects on HDAC isoforms. For instance, the introduction of a propyl substituent at a particular position on the pyrimidine ring led to improved inhibition rates in cell line assays, indicating a promising avenue for cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested for their antibacterial properties against methicillin-resistant strains of Staphylococcus aureus. The results highlighted moderate activity, suggesting potential use in treating resistant infections .
Research Findings
| Compound | Biological Activity | IC / MIC (µg/mL) |
|---|---|---|
| Hydroxamic Acid Derivative | HDAC4 Inhibition | 16.6 |
| Hydroxamic Acid Derivative | HDAC8 Inhibition | 1.2 |
| Related Compound | Antibacterial against E. coli | 62.5 |
| Related Compound | Antibacterial against E. faecalis | 78.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
